molecular formula C11H8ClN3S4 B7725075 (E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No.: B7725075
M. Wt: 345.9 g/mol
InChI Key: WCADWUIDMUAELF-GXDHUFHOSA-N
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Description

(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is a complex organic compound featuring a benzothiazole ring, a chlorine atom, and multiple sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the cyanamide group, converting it to primary amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents, particularly against resistant strains of bacteria.

    Anticancer Research: Preliminary studies suggest that the compound may exhibit cytotoxic activity against certain cancer cell lines.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.

    Rubber Industry: It can be used as an accelerator in the vulcanization of rubber.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with essential enzymatic processes.

    Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, lacking the chlorine and sulfur-containing groups.

    2-Mercaptobenzothiazole: A derivative with a mercapto group at the 2-position.

    5-Chlorobenzothiazole: A simpler analog with only a chlorine atom at the 5-position.

Uniqueness

(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide is unique due to its multiple sulfur-containing groups and the presence of a cyanamide moiety, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

IUPAC Name

(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S4/c1-16-10(14-5-13)17-6-18-11-15-8-4-7(12)2-3-9(8)19-11/h2-4H,6H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCADWUIDMUAELF-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCSC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\C#N)/SCSC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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